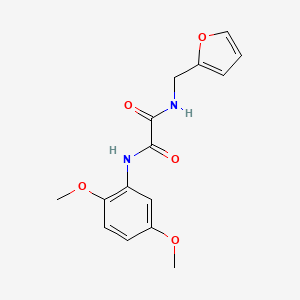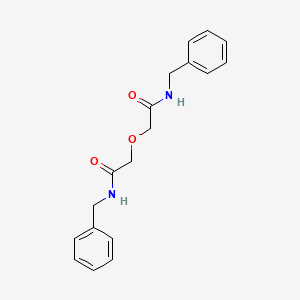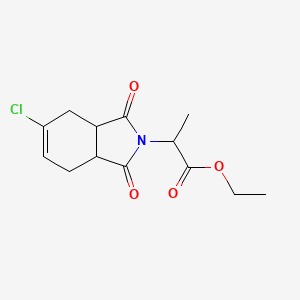
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
科学研究应用
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. For example, studies have shown that this compound can reduce anxiety-like behavior in mice and rats, suggesting that it may be useful for treating anxiety disorders. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression, indicating that it may be a potential treatment for depression. Moreover, this compound has been found to reduce drug-seeking behavior in rats, suggesting that it may be useful for treating addiction.
作用机制
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide works by selectively activating the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. When activated, mGluR7 inhibits the release of glutamate, a neurotransmitter that is involved in various neurological processes. This inhibition of glutamate release leads to a reduction in neuronal excitability, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, studies have shown that this compound can increase the release of GABA, a neurotransmitter that is involved in inhibitory signaling in the brain. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting neuronal growth and survival. Moreover, this compound has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward signaling in the brain.
实验室实验的优点和局限性
One advantage of using N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments is that it is a selective agonist for the mGluR7 receptor, which means that it can be used to specifically target this receptor without affecting other receptors in the brain. Additionally, this compound has been shown to have a long half-life in the brain, which means that its effects can be sustained for several hours. However, one limitation of using this compound in lab experiments is that it is relatively expensive compared to other compounds that are used to study the mGluR7 receptor.
未来方向
There are several future directions for research on N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including anxiety, depression, and addiction. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Moreover, further studies could be conducted to elucidate the biochemical and physiological effects of this compound, which could provide insights into its mechanism of action and potential therapeutic applications.
合成方法
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1-naphthylamine with allyl bromide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the resulting product with glycine to form this compound. The overall yield of this synthesis method is around 15%, and the purity of the final product can be improved through recrystallization.
属性
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-11-17-16(19)12-18(22(2,20)21)15-10-6-8-13-7-4-5-9-14(13)15/h3-10H,1,11-12H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUWWYJHCTETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-1,4-naphthalenediylbis{N-[(4-chlorophenyl)sulfonyl]acetamide}](/img/structure/B5000672.png)

![4-tert-butyl-N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5000692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5000712.png)
![ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5000717.png)
![4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)




![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(3-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5000755.png)